Faropenem sodium hemipentahydrate is a crystalline form of faropenem sodium, a β-lactam antibiotic belonging to the penem class. [, , ] While not naturally occurring, it serves as a crucial form for various scientific investigations due to its enhanced stability compared to other forms. [] Research involving faropenem sodium hemipentahydrate focuses on its synthesis, structural analysis, and potential for optimizing drug delivery systems.
Faropenem has been shown to be promising as an oral therapy for community-acquired respiratory tract infections. Studies have demonstrated its in vitro activities against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, with low minimum inhibitory concentrations (MICs) that suggest its potential effectiveness in treating these infections1.
A multicenter, randomized controlled clinical trial evaluated the efficacy and safety of faropenem sodium for injection in the treatment of acute urinary tract infections. The study found that faropenem sodium was both effective and safe, with a high cure rate and bacterial eradication rate, comparable to that of the control drug imipenem/cilastatin sodium2.
Faropenem has also been tested against a variety of anaerobic bacteria, showing activity against strains such as Bacteroides fragilis group isolates and other anaerobic pathogens. The results suggest that faropenem could be a valuable option for treating infections caused by these anaerobic bacteria5.
The role of faropenem in the treatment of pediatric infections has been explored due to its excellent in-vitro and clinical activity, broad spectrum of activity, and favorable safety profile. Faropenem is now approved in some regions for treating pediatric infections, with available formulations such as oral dry syrup for ease of administration in children. It has been used to treat a wide range of pediatric infections, including upper respiratory tract infections, urinary tract infections, dermatological infections, and bacterial periodontal infections6.
Faropenem sodium hemipentahydrate is derived from the parent compound faropenem, which was developed to combat bacterial infections. It falls under the category of carbapenems, a class of beta-lactam antibiotics characterized by their broad-spectrum efficacy and resistance to many beta-lactamases. The hemipentahydrate form indicates that it contains five molecules of water per two molecules of the sodium salt .
The synthesis of faropenem sodium hemipentahydrate involves several steps:
Faropenem sodium hemipentahydrate has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity.
The structure includes:
Faropenem sodium hemipentahydrate participates in various chemical reactions:
Faropenem sodium hemipentahydrate exerts its antibacterial effects primarily through:
This mechanism makes it effective against various resistant bacterial strains.
Faropenem sodium hemipentahydrate exhibits several notable physical and chemical properties:
Faropenem sodium hemipentahydrate has diverse applications across several fields:
The systematic IUPAC name for faropenem sodium hemipentahydrate is disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate [3] [8]. This nomenclature precisely defines the compound’s stereochemistry, β-lactam core, and hydrated state. Common synonyms include:
Table 1: Synonyms and Trade Names of Faropenem Sodium Hemipentahydrate
Category | Examples |
---|---|
Chemical Synonyms | FROPENEM, Faropenem Sodium Impurity G |
Hydration-Specific | Faropenem sodium hemi 5-hydrate |
Brand Names | Farom (Japan), Orfanem (Bangladesh) |
This compound is associated with two key CAS Registry Numbers:
Molecular formulas vary based on representation:
The molecule features a bicyclic [3.2.0] heterocyclic core with absolute stereochemistry: (5R,6S,8R,2′R) [2]. Key structural attributes include:
Table 2: Key Stereochemical Descriptors
Chiral Center | Configuration | Functional Group |
---|---|---|
C-5 | R | β-Lactam ring fusion point |
C-6 | S | 1-Hydroxyethyl attachment |
C-2' (THF ring) | R | Tetrahydrofuran substituent |
The β-lactam ring’s reactivity is modulated by the electron-withdrawing carboxylate group at C-2 and the sulfur atom at position 1, making it susceptible to nucleophilic attack at C-7 (carbonyl carbon) but relatively stable to hydrolysis by extended-spectrum β-lactamases [2] [6].
The hemipentahydrate (2.5 water molecules per faropenem unit) is the commercially stable form. Its crystalline lattice incorporates water molecules via hydrogen bonding with:
In contrast, the anhydrous form lacks coordinated water, leading to:
Table 3: Hydration State Comparison
Property | Hemipentahydrate | Anhydrous Form |
---|---|---|
Molecular Weight | 704.67 g/mol (dimer + 5H₂O) | 285.32 g/mol (free acid) |
Stability | Enhanced by H-bonded water network | Prone to degradation |
Storage | –20°C; protects from dehydration | Requires rigorous moisture control |
Faropenem sodium hemipentahydrate degrades via:
Density predictions (1.56 ± 0.1 g/cm³) reflect the crystalline hydrate’s tight packing, which impedes molecular mobility and slows degradation kinetics compared to amorphous forms [2].
Solubility is governed by the ionic carboxylate group and hydrophilic hydrate shell:
Table 4: Solubility and Stability Indicators
Property | Value or Behavior | Conditions |
---|---|---|
pKa | 4.00 ± 0.40 (predicted) | Governs pH-dependent solubility |
Water Solubility | >50 mg/mL | 25°C |
Thermal Decomposition | >60°C | Dry state |
Density | 1.56 ± 0.1 g/cm³ | Predicted for crystalline form |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1